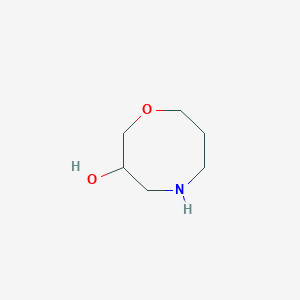
1,5-Oxazocan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Oxazocan-3-ol is a heterocyclic compound with the molecular formula C6H13NO It features a seven-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazocane family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Oxazocan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of amino alcohols with dihaloalkanes under basic conditions, leading to the formation of the oxazocane ring. For example, the reaction of 1,5-dibromopentane with ethanolamine in the presence of a base like sodium hydroxide can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,5-Oxazocan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form oxazocanone derivatives.
Reduction: The nitrogen atom can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxazocanone derivatives, amine derivatives, and various substituted oxazocanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Oxazocan-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its unique ring structure.
Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1,5-Oxazocan-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both oxygen and nitrogen atoms in the ring structure allows for hydrogen bonding and other interactions with biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: A five-membered ring containing oxygen and nitrogen, commonly used in pharmaceuticals.
1,2-Oxazoline: A five-membered ring with similar reactivity but different ring strain and stability.
1,4-Oxazepane: A seven-membered ring like 1,5-Oxazocan-3-ol but with different positioning of the heteroatoms.
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides distinct chemical and physical properties compared to smaller or larger ring systems. This uniqueness makes it valuable for specific applications where ring size and heteroatom positioning are critical factors.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1,5-oxazocan-3-ol |
InChI |
InChI=1S/C6H13NO2/c8-6-4-7-2-1-3-9-5-6/h6-8H,1-5H2 |
InChI Key |
CZCFYTMWTJGHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(COC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


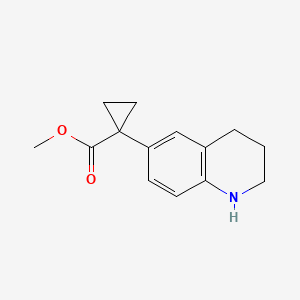
![2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13339451.png)
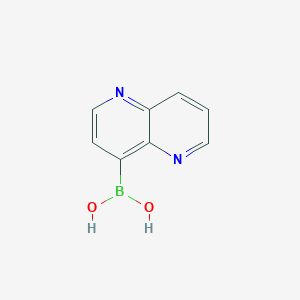
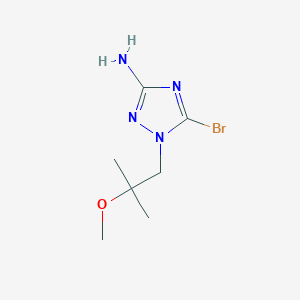

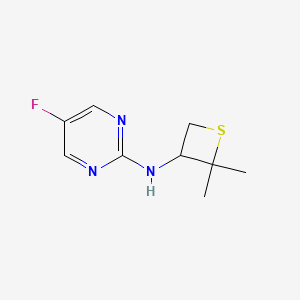
![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)

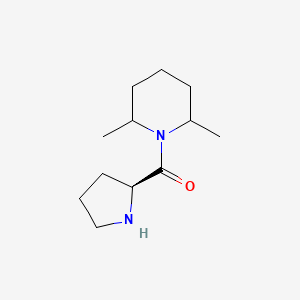
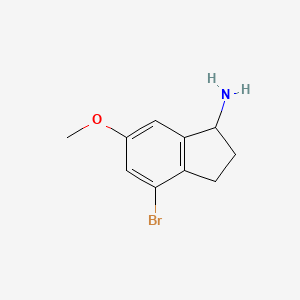
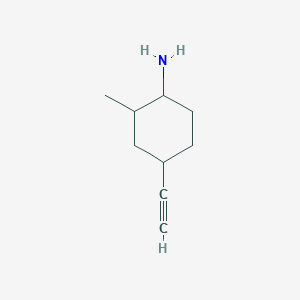
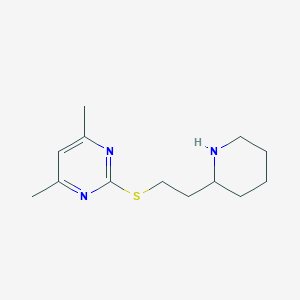
![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)

